
(R)-2-((tert-Butoxycarbonyl)amino)-2-(o-tolyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-DL-(2-methylphenyl)glycine is a derivative of glycine, an amino acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-(2-methylphenyl)glycine typically involves the protection of the amino group of DL-(2-methylphenyl)glycine with a Boc group. This can be achieved by reacting DL-(2-methylphenyl)glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for Boc-DL-(2-methylphenyl)glycine are similar to laboratory synthesis but are scaled up. The process involves the same reagents and conditions but with optimized parameters for large-scale production to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Boc-DL-(2-methylphenyl)glycine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) with catalysts like nickel (Ni) or rhodium (Rh).
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in reactions with Boc-DL-(2-methylphenyl)glycine include di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP), potassium permanganate (KMnO4), osmium tetroxide (OsO4), hydrogen gas (H2), nickel (Ni), rhodium (Rh), lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines .
Aplicaciones Científicas De Investigación
Boc-DL-(2-methylphenyl)glycine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of Boc-DL-(2-methylphenyl)glycine involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis and can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA). The Boc group is cleaved, releasing carbon dioxide (CO2) and tert-butyl alcohol, and regenerating the free amino group .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Boc-DL-(2-methylphenyl)glycine include:
- Boc-protected amino acids such as Boc-glycine and Boc-alanine .
- Other amino acid derivatives with different protecting groups, such as Fmoc-protected amino acids .
Uniqueness
Boc-DL-(2-methylphenyl)glycine is unique due to its specific structure, which includes a Boc-protected amino group and a 2-methylphenyl substituent. This combination provides stability and reactivity that is useful in various synthetic applications .
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
(2R)-2-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C14H19NO4/c1-9-7-5-6-8-10(9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1 |
Clave InChI |
OGMPKTUPLFYBGH-LLVKDONJSA-N |
SMILES isomérico |
CC1=CC=CC=C1[C@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC1=CC=CC=C1C(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


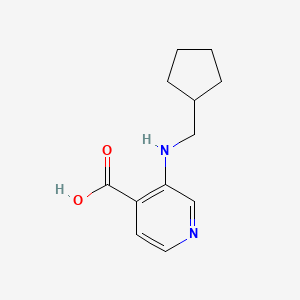
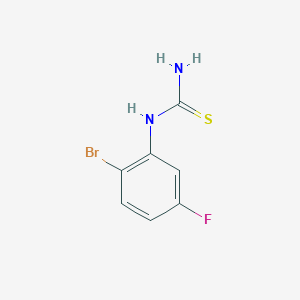
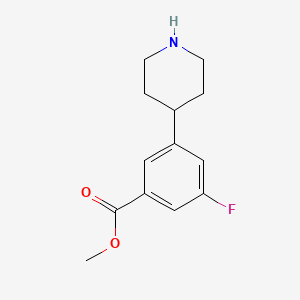
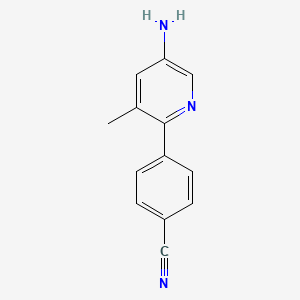

![4-[(1H-1,2,3-Triazol-1-yl)methyl]benzonitrile](/img/structure/B13886781.png)

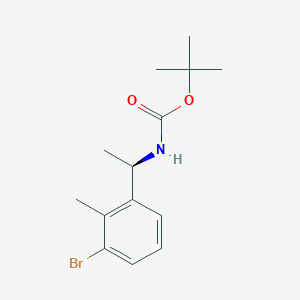
![methyl N-[4-[[5-carbamoyl-4-(cyclopropylamino)pyrimidin-2-yl]amino]phenyl]-N-methylcarbamate](/img/structure/B13886814.png)
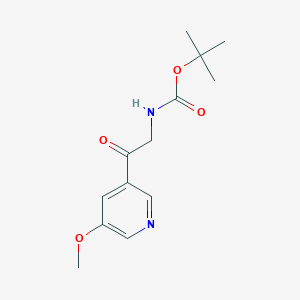
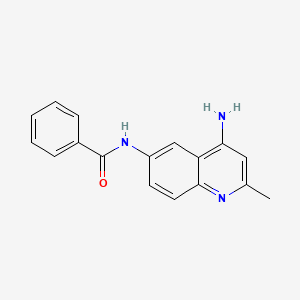
![17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13886828.png)
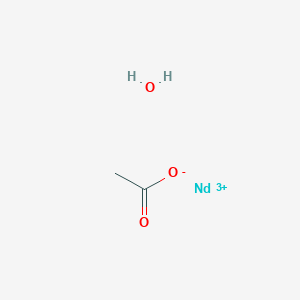
![tert-butyl N-[1-(cyclopentylamino)propan-2-yl]carbamate](/img/structure/B13886841.png)
